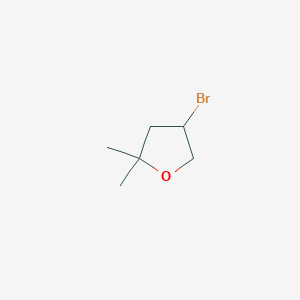

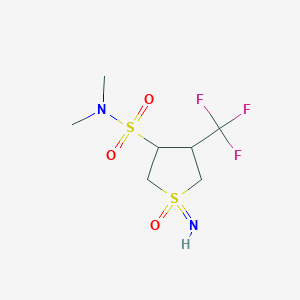

![molecular formula C17H17N5O2 B2641091 N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2309801-50-9](/img/structure/B2641091.png)

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole and imidazole are both important heterocyclic compounds. Indole is a benzopyrrole, which means it consists of a benzene ring fused to a pyrrole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These structures are found in many biologically active compounds and drugs .

Synthesis Analysis

The synthesis of indole and imidazole derivatives is a topic of great interest in medicinal chemistry due to their wide range of biological activities . Various synthetic routes have been developed, many of which involve the formation of the heterocyclic ring through cyclization reactions .Molecular Structure Analysis

The molecular structure of indole and imidazole derivatives can vary greatly depending on the substituents attached to the heterocyclic ring . These substituents can significantly influence the physical and chemical properties of the compounds, as well as their biological activity .Chemical Reactions Analysis

Indole and imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen atoms in their structures . These reactions can be used to further modify the compounds and tune their properties .Physical and Chemical Properties Analysis

The physical and chemical properties of indole and imidazole derivatives can be influenced by the substituents attached to the heterocyclic ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s solubility, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The synthesis of indole derivatives, including efforts to create 3-indolylazoles and meridianin derivatives, showcases the chemical versatility and potential application of compounds structurally related to "(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone". These synthetic routes involve reactions with cyanoacetic acid and aminoguanidine, among others, yielding compounds with potential bioactivity (Oliveira-Campos et al., 2011).

Potential Antitumor Activity

- New indole derivatives containing pyrazoles have been synthesized and evaluated for their potential antitumor activity. This work underscores the ongoing interest in developing novel compounds with therapeutic potential, based on the core structure shared with "(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" (Farghaly, 2010).

Antimicrobial Activity

- Compounds structurally similar to "(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" have been investigated for their antimicrobial activity, with some derivatives showing promising results against a range of microbial pathogens. This line of research highlights the potential for such compounds to contribute to the development of new antimicrobial agents (Kumar et al., 2012).

Spectroscopic and Electronic Properties

- A combined experimental and theoretical study on the vibrational and electronic properties of a bis-indolic derivative, related to "(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone", provided insights into its energetic and spectroscopic profiles. Such studies are crucial for understanding the physical and chemical characteristics of novel compounds, which can inform their potential applications in various fields (Al-Wabli et al., 2017).

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have shown clinical and biological applications .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets. These can include pathways involved in inflammation, cancer, viral infections, and more .

Pharmacokinetics

The ADME properties of indole derivatives can also vary greatly depending on their specific structure. Factors such as their size, charge, and hydrophobicity can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .

Direcciones Futuras

Given the wide range of biological activities exhibited by indole and imidazole derivatives, these compounds continue to be a focus of research in medicinal chemistry . Future work will likely involve the development of new synthetic routes to these compounds, as well as the exploration of their potential as therapeutic agents for various diseases .

Propiedades

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZWWCTUIJAUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)

![1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2641020.png)

![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2641021.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)

![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)

![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)